6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under reflux conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biological Research: It is used in studies related to cell signaling pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of phosphoinositide 3-kinase β (PI3Kβ), which plays a crucial role in cell growth and survival pathways. By inhibiting this enzyme, the compound can modulate various cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
588678-92-6 |
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Molecular Formula |
C13H17N3O2S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-methyl-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H17N3O2S2/c1-9-8-10-11(20-9)14-13(19)16(12(10)17)3-2-15-4-6-18-7-5-15/h8H,2-7H2,1H3,(H,14,19) |
InChI Key |
VZJMLPYABWSYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)NC(=S)N(C2=O)CCN3CCOCC3 |
Origin of Product |
United States |
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